molecular formula C11H9I B3064773 1-Iodo-8-methylnaphthalene CAS No. 199111-38-1

1-Iodo-8-methylnaphthalene

Cat. No. B3064773
CAS RN: 199111-38-1
M. Wt: 268.09 g/mol
InChI Key: IKHCWKTUYGFZRY-UHFFFAOYSA-N
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Description

1-Iodo-8-methylnaphthalene is a chemical compound with the molecular formula C11H9I . It has an average mass of 268.094 Da and a monoisotopic mass of 267.974884 Da .


Molecular Structure Analysis

The molecular structure of 1-Iodo-8-methylnaphthalene consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings. The compound has a methyl group (-CH3) attached to the 8th carbon and an iodine atom attached to the 1st carbon of the naphthalene core .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Iodo-8-methylnaphthalene were not found in the search results, iodinated aromatic compounds like this are often used in organic synthesis. They can undergo various reactions such as palladium-catalyzed cross-coupling reactions .


Physical And Chemical Properties Analysis

1-Iodo-8-methylnaphthalene is a powder at room temperature . It has a melting point of 62-64 degrees Celsius . The compound has a molecular weight of 268.1 .

Scientific Research Applications

Synthesis of Zerovalent Iron Nanoparticles

1-Iodo-8-methylnaphthalene could potentially be used in the synthesis of zerovalent iron nanoparticles . In a study, alkali metal naphthalenides were used as powerful reducing agents to prepare reactive zerovalent iron nanoparticles . The nanoparticles were then reacted to give new compounds without remains of the initial reduction .

Powerful Reducing Agent

The compound could serve as a powerful reducing agent in various chemical reactions . Alkali metal naphthalenides, which could potentially include 1-Iodo-8-methylnaphthalene, have been used to establish element-element multiple bonds or to realize low-valence compounds .

Organic Chemistry Applications

In organic chemistry, alkali metal naphthalenides have been used to reduce nitrobenzenes, sulfonate esters, or epoxides . It’s possible that 1-Iodo-8-methylnaphthalene could be used in a similar manner.

Preparation of Nanoparticles

Alkali metal naphthalenides have been used to prepare nanoparticles of zerovalent main-group elements and transition metals . 1-Iodo-8-methylnaphthalene could potentially be used in similar nanoparticle synthesis processes.

Preparation of Reactive Base Metals

Alkali metal naphthalenides have been used to obtain various reactive base metals such as Ti (0), Mo (0), W (0), or Zn (0) . 1-Iodo-8-methylnaphthalene could potentially be used in similar processes to prepare reactive base metals.

Preparation of Rare-Earth Metals

Very recently, alkali metal naphthalenides have been used to prepare all rare-earth metals in the form of nanoparticles . It’s possible that 1-Iodo-8-methylnaphthalene could be used in a similar manner.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

1-iodo-8-methylnaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I/c1-8-4-2-5-9-6-3-7-10(12)11(8)9/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHCWKTUYGFZRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514266
Record name 1-Iodo-8-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-8-methylnaphthalene

CAS RN

199111-38-1
Record name 1-Iodo-8-methylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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